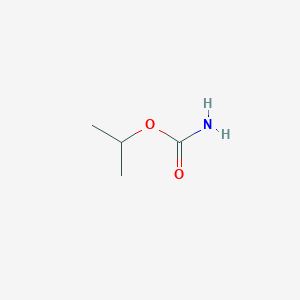

Isopropyl carbamate

Description

Isopropyl carbamate (chemical formula: C₄H₉NO₂) is a carbamate derivative characterized by an isopropyl group attached to the carbamate functional group (-NHCOO-). It serves as a versatile structural motif in pharmaceuticals, agrochemicals, and chemical biology. Key applications include:

- Antiviral Agents: Derivatives like 2-deoxy-8-azaBINOL carbamates (B#43 and B#60) exhibit low micromolar anti-HIV activity with minimal cytotoxicity .

- Constitutive Androstane Receptor (CAR) Inverse Agonists: Isopropyl carbamate enhances activity (IC₅₀ ~680 nM) and metabolic stability compared to ethyl carbamate .

- Kir7.1 Potassium Channel Blockers: The analog ML418 (isopropyl carbamate) demonstrates sub-micromolar potency (IC₅₀: 310 nM) and high selectivity .

- Herbicides: Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate, CIPC) inhibits potato sprouting at 800 mg/kg .

Properties

IUPAC Name |

propan-2-yl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPLZYJGTGDFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051795 | |

| Record name | Isopropyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Isopropyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183 °C | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, alcohol, and ether. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9951 AT 66 °C | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Isopropyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

1746-77-6 | |

| Record name | Propan-2-yl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10VF1I9JWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 °C | |

| Record name | ISOPROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Pressure | Atmospheric |

| Catalyst | None required |

| Reaction Time | 2–4 hours |

| Purity Control | Recrystallization (hexanes) |

Challenges :

-

Residual isopropyl chloroformate must be minimized to prevent downstream toxicity.

-

Byproducts (e.g., urea derivatives) are removed via fractional distillation or column chromatography.

Thermal Stability and Decomposition Considerations

Recent studies on carbamate thermolysis provide insights into optimal synthesis and storage conditions. Isopropyl carbamate undergoes decomposition at elevated temperatures, necessitating strict temperature control during production.

Thermolysis Data for Isopropyl Carbamate

| Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 250 | 15 | 85 | 14 |

| 275 | 10 | 91 | 19 |

| 300 | 5 | 63 | 12 |

Implications for Synthesis :

-

Reactions should be conducted below 250°C to avoid degradation.

-

Short reaction times (≤30 minutes) improve yield retention.

Comparative Analysis of Methodologies

Efficiency of Amine Substrates

*Theoretical values extrapolated from analogous reactions.

Key Observations :

-

Bulky amines (e.g., aniline) enhance steric hindrance, reducing side reactions.

-

Ammonia-based routes require stringent moisture control to prevent hydrolysis.

Advanced Techniques: Diazotransfer and Functionalization

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 0–5°C (initial), then RT |

| Reagent | 4-Acetamidobenzenesulfonyl azide |

| Yield | 31–33% (two-step) |

Chemical Reactions Analysis

Hydrolysis

Isopropyl carbamate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of isopropanol and carbamic acid.

-

Common Reagents and Conditions: Acidic or basic conditions with water as the solvent.

-

Major Products Formed: Isopropanol and carbamic acid.

Oxidation

Isopropyl carbamate can be oxidized to form isopropyl carbonate and other oxidation products.

-

Common Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Major Products Formed: Isopropyl carbonate and other oxidation products.

Substitution

Isopropyl carbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

-

Common Reagents and Conditions: Nucleophiles such as amines or alcohols under mild conditions.

-

Major Products Formed: Various substituted carbamates depending on the nucleophile used.

Environmental Degradation

Vapor-phase isopropyl carbamate is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. The half-life for this reaction is approximately 1.3 days . Isopropyl carbamate is expected to have very high mobility in soil and is not expected to adsorb to suspended solids and sediment in water . It is also not expected to volatilize from water surfaces .

The table below summarizes key chemical identifiers for Isopropyl Carbamate :

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 103.12 g/mol |

| IUPAC Name | propan-2-yl carbamate |

| CAS Number | 1746-77-6 |

| SMILES | CC(C)OC(=O)N |

| Melting Point | 94°C |

| Boiling Point | 183°C |

Scientific Research Applications

Chemistry

Isopropyl carbamate serves as a reagent in organic synthesis, particularly in the formation of other carbamate compounds. Its ability to participate in various chemical reactions makes it essential for developing new organic materials and pharmaceuticals.

Chemical Reactions

- Hydrolysis : Converts isopropyl carbamate into isopropanol and carbamic acid under acidic or basic conditions.

- Oxidation : Can be oxidized to form isopropyl carbonate.

- Nucleophilic Substitution : The carbamate group can be replaced by other nucleophiles, leading to the formation of various substituted carbamates.

Biology

In biological research, isopropyl carbamate has been utilized for studying enzyme inhibition and protein modification. Its effects on cellular processes have been documented, particularly regarding microtubule dynamics.

Case Study: Microtubule Assembly Inhibition

Research indicates that isopropyl N-phenyl carbamate inhibits microtubule assembly, impacting cellular structures during mitosis. This finding suggests potential applications in understanding cell division and developing anti-cancer therapies .

Medicine

Derivatives of isopropyl carbamate have been explored for their therapeutic properties, including antifungal and antibacterial activities. Studies show that it exhibits bacteriostatic and bactericidal properties against various pathogens, indicating its potential as an antimicrobial agent.

Industry

In industrial applications, isopropyl carbamate is utilized in the production of polymers, particularly polyurethanes. Its ability to form stable linkages makes it valuable in creating durable materials for various applications.

Isopropyl carbamate has shown a range of biological activities:

Mechanism of Action

The mechanism of action of isopropyl carbamate involves its interaction with various molecular targets:

Enzyme Inhibition: Isopropyl carbamate can inhibit enzymes by forming stable carbamate-enzyme complexes.

Protein Modification: It can modify proteins by carbamylation, which involves the addition of a carbamate group to the protein.

Pathways Involved: The pathways involved in its mechanism of action include enzyme inhibition and protein modification pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Carbamates in CAR Inverse Agonism

Modifications at the carbamate site significantly impact activity. Data from CINPA1 analogs (Table 1):

Key Findings :

Aryl-Substituted Carbamates in Agrochemicals

Chlorpropham (CIPC) is compared with propham (isopropyl phenylcarbamate) and other herbicides (Table 2):

Key Findings :

Medicinal Chemistry: Carbamates vs. Other Functional Groups

Isopropyl carbamate outperforms amides, ureas, and sulfamides in multiple contexts:

CAR Inverse Agonists (Site 3 Modifications)

| Group | Example Compound | IC₅₀ (nM) | Notes | Reference |

|---|---|---|---|---|

| Carbamate | Chemical 37 | 680 | Optimal for activity | |

| Amide | Chemical 36 | 2,320 | Loss of alkoxy oxygen | |

| Urea | Chemical 39 | 14,420 | Hydrogen-bond donor unfavorable |

Kir7.1 Potassium Channel Blockers

| Compound | Group | IC₅₀ (nM) | Selectivity (vs. Kir6.2/SUR1) | Reference |

|---|---|---|---|---|

| ML418 | Isopropyl carbamate | 310 | 23-fold | |

| VU714 | Ethyl carbamate | 450 | 10-fold | |

| Amide analog | Amide | 650 | 15-fold |

Toxicological and Metabolic Considerations

Teratogenicity of Carbamates (Syrian Hamster Studies)

Neurotoxic Carbamates

Biological Activity

Isopropyl carbamate, a member of the carbamate family, has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, including antifungal properties, toxicological effects, and potential therapeutic uses.

Chemical Structure and Properties

Isopropyl carbamate is characterized by the presence of a carbamate functional group, which is known for its stability and ability to interact with biological systems. The general structure can be represented as:

where R is an isopropyl group and R' varies depending on the specific derivative.

Biological Activity Overview

-

Antifungal Activity :

- Isopropyl carbamate derivatives have shown significant antifungal activity against various pathogens. For instance, recent studies have indicated that certain diastereomers of isopropyl carbamate exhibit excellent fungicidal activity against Phytophthora capsici, with effective concentrations (EC50) ranging from 0.078 to 1.85 μg/mL .

-

Cholinesterase Inhibition :

- Like other carbamates, isopropyl carbamate acts as a reversible inhibitor of acetylcholinesterase (AChE), which can lead to cholinergic toxicity if exposure occurs at high levels. This mechanism underlies its use in pest control but also presents significant health risks during accidental or intentional exposure .

-

Toxicological Studies :

- Case studies have documented severe poisoning incidents involving carbamate insecticides, highlighting the acute effects on respiratory and cardiac functions. For example, a case involving carbofuran exposure resulted in respiratory arrest and metabolic acidosis, emphasizing the need for rapid medical intervention .

Antifungal Efficacy

The antifungal properties of isopropyl carbamate derivatives were evaluated in laboratory settings:

| Compound | EC50 (μg/mL) |

|---|---|

| Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4a | 1.30 |

| Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4b | 0.078 |

| Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate 4c | 1.85 |

These findings indicate that certain derivatives possess superior antifungal activity compared to traditional fungicides .

Toxicological Implications

A study on the toxicological effects of isopropyl carbamate revealed critical insights into its safety profile:

The implications of these findings underscore the dual nature of isopropyl carbamate as both a therapeutic agent and a potential toxin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isopropyl carbamate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of isopropyl carbamate derivatives typically involves reacting phenolic precursors (e.g., substituted phenols) with isocyanates or carbamoyl chlorides. For example, 3-isopropyl-5-cresol reacts efficiently with isocyanates under mild conditions (room temperature, inert atmosphere), achieving yields >90% when bulky N-substituents are present in the isocyanate . Carbamoyl chlorides may require base catalysts (e.g., triethylamine) and extended reaction times. Comparative studies using NMR and HPLC to monitor reaction progress are critical for optimizing conditions .

Q. Which analytical techniques are most reliable for characterizing isopropyl carbamate purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Confirm regioselectivity of carbamate bond formation (e.g., distinguishing between O- and N-carbamoylation) .

- HPLC-MS : Detect impurities at ppm levels, particularly residual isocyanates or side products like urea derivatives .

- Elemental Analysis : Validate stoichiometric ratios of C, H, N to ensure synthetic accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) impact the biological activity of isopropyl carbamate derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that antiviral activity in HIV-1 pseudo-typed assays correlates with:

- Substituent Position : Meta-chloro substituents on the phenyl ring enhance antiviral potency (e.g., B#43 and B#60 in azaBINOL derivatives), whereas para-substitution reduces activity .

- Steric Hindrance : Isopropyl carbamates with bulky groups (e.g., naphthol-type regioisomers) show diminished activity due to steric clashes with viral envelope proteins .

- Experimental Design : Use comparative assays (e.g., HIVpp infectivity vs. cytotoxicity MTT assays) to quantify selectivity indices (SI) and validate SAR trends .

Q. How can researchers resolve contradictions in bioactivity data between structurally similar isopropyl carbamate analogs?

- Methodological Answer : Contradictions may arise from subtle differences in molecular conformation or assay conditions. Strategies include:

- Molecular Docking : Simulate binding interactions with target proteins (e.g., NLRP3 inflammasome or HIV-1 envelope glycoproteins) to identify critical binding residues .

- Dose-Response Curves : Re-evaluate IC50/EC50 values across multiple concentrations to rule out false negatives/positives .

- Crystallography : Resolve 3D structures of active vs. inactive analogs to pinpoint conformational disparities .

Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of isopropyl carbamate-based agrochemicals?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation under varying pH (e.g., pH 5–9) and temperatures (20–40°C) using LC-MS to identify hydrolysis products (e.g., phenolic byproducts) .

- Soil Microcosm Assays : Quantify half-life (t1/2) in soil matrices and assess microbial degradation via ATP luminescence assays .

- Photolysis Experiments : Expose compounds to UV light (λ = 254–365 nm) and track photodegradation kinetics using GC-FID .

Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic or chromatographic data in publications?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials .

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates .

- Contradiction Analysis : Discuss potential sources of error (e.g., solvent impurities, instrument calibration drift) and propose follow-up experiments .

Q. What are best practices for designing dose-response experiments to evaluate isopropyl carbamate toxicity in cell-based assays?

- Methodological Answer :

- Range-Finding : Perform preliminary assays at logarithmic dilutions (e.g., 0.1–100 µM) to identify non-toxic vs. cytotoxic thresholds .

- Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis) .

- Data Normalization : Express viability as % relative to untreated cells and calculate EC50 using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.